molecular formula C23H25N3O3 B11432566 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11432566
M. Wt: 391.5 g/mol
InChI Key: XXJIMQCIBXAIDS-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperidine and methylphenyl groups in its structure suggests that it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced through nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores.

    Piperidine Derivatives: Compounds containing piperidine moieties.

    Methylphenyl Derivatives: Compounds with methylphenyl groups.

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-16-7-9-18(10-8-16)26-22(28)19-5-3-4-6-20(19)25(23(26)29)15-21(27)24-13-11-17(2)12-14-24/h3-10,17H,11-15H2,1-2H3

InChI Key

XXJIMQCIBXAIDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C

Origin of Product

United States

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